molecular formula C8H12BrN B8315370 1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole

1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B8315370
M. Wt: 202.09 g/mol
InChI Key: VOLBUDXXYKZYTP-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole is a brominated pyrrole derivative characterized by a 2-bromoethyl substituent at the N1 position and methyl groups at the C2 and C5 positions. Pyrroles are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and reactivity.

Properties

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

1-(2-bromoethyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C8H12BrN/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,5-6H2,1-2H3

InChI Key

VOLBUDXXYKZYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Brominated Aryl Pyrroles
  • 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole (CAS 5044-24-6):

    • Features a 4-bromophenyl group instead of a bromoethyl chain.
    • Exhibits higher thermal stability due to the aromatic bromine substituent, making it suitable for high-temperature reactions .
    • Safety Data Sheets (SDS) indicate acute toxicity (Oral LD50: 300 mg/kg in rats) and skin irritation risks, necessitating careful handling .
  • 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (CAS 1467907-75-0):

    • Contains a bromo-methoxy-substituted phenyl group, enhancing solubility in polar solvents.
    • Molecular weight: 280.16 g/mol; used in pharmaceutical intermediates .
Halogenated Alkyl/Aryl Hybrids
  • 1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole (CAS 2379322-25-3):

    • Combines bromine and trifluoromethoxy groups, increasing electrophilicity for nucleophilic aromatic substitution.
    • Molecular weight: 334.14 g/mol; purity ≥98% .
  • 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole :

    • Substituted with fluorine and iodine, enabling dual halogen bonding in crystal engineering.
    • Synthesized via Pd-catalyzed coupling, highlighting versatility in functionalization .

Physicochemical Properties

NMR Spectral Data
  • 1-(2-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole :

    • ¹H NMR (CDCl₃) : δ 7.55–7.13 (m, aromatic H), 5.90 (s, 2H), 2.03 (s, 6H, CH₃).
    • ¹³C NMR (CDCl₃) : δ 139.1 (Cq), 129.1–127.7 (aromatic CH), 105.7 (pyrrole CH), 13.1 (CH₃) .
Thermal and Solubility Trends
  • Bromoethyl derivatives may exhibit lower melting points compared to aryl-brominated analogues due to reduced crystallinity.
  • Trifluoromethoxy or methoxy groups enhance solubility in organic solvents like dichloromethane or ethyl acetate .

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